1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene
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Overview
Description
1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene is an organic compound characterized by the presence of two trifluoromethyl-substituted pyrazole groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene typically involves the reaction of 1,4-dibromobenzene with 3-(trifluoromethyl)pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the pyrazole groups to the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: Similar structure but lacks the benzene ring.
1,3-Bis(trifluoromethyl)benzene: Similar trifluoromethyl substitution but different positioning on the benzene ring.
Celecoxib: Contains a trifluoromethyl-pyrazole moiety but with additional functional groups and different applications.
Uniqueness
1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene is unique due to the presence of two trifluoromethyl-pyrazole groups attached to a benzene ring, which imparts distinct chemical and physical properties. This structural arrangement enhances its stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C14H8F6N4 |
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Molecular Weight |
346.23 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H8F6N4/c15-13(16,17)11-5-9(21-23-11)7-1-2-8(4-3-7)10-6-12(24-22-10)14(18,19)20/h1-6H,(H,21,23)(H,22,24) |
InChI Key |
NWHGPYDRYYHRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C3=NNC(=C3)C(F)(F)F |
Origin of Product |
United States |
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